

# Application Notes and Protocols: Recommended Dosage of BMS-986365 for Preclinical Studies

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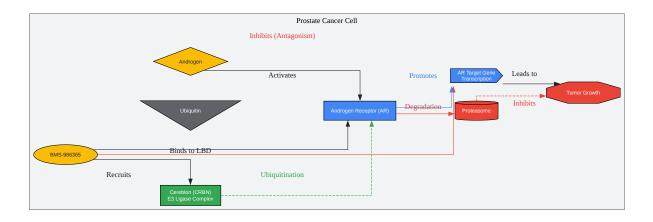
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the preclinical evaluation of **BMS-986365**, a first-in-class dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3] **BMS-986365** has demonstrated potent anti-tumor activity in preclinical models of prostate cancer, including those resistant to current AR pathway inhibitors.[1][4]

## **Mechanism of Action**

**BMS-986365** is a heterobifunctional molecule designed to both degrade and antagonize the androgen receptor.[4][5] It consists of a moiety that binds to the AR ligand-binding domain and another that recruits the Cereblon (CRBN) E3 ligase complex.[4][6] This dual mechanism leads to the ubiquitination and subsequent proteasomal degradation of the AR, as well as competitive inhibition of residual AR signaling.[1][4][5]





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Figure 1: Dual mechanism of action of BMS-986365.

## **Recommended Dosages for Preclinical Studies**

The following tables summarize the recommended starting dosages for in vitro and in vivo preclinical studies based on published data.

## **In Vitro Studies**



Assay Type	Cell Line	Recommended Concentration Range	Notes
AR Degradation	VCaP	0.1 - 1.0 μΜ	Treatment for 6 hours is sufficient to observe AR degradation.[1]
Cell Proliferation Inhibition	LNCaP (overexpressing AR mutants)	3 - 36 nM (GI50)	Potency varies depending on the specific AR mutation. [1]
AR Degradation	General	10 - 40 nM (DC50)	Effective concentrations for 50% degradation of the androgen receptor.

## **In Vivo Studies**

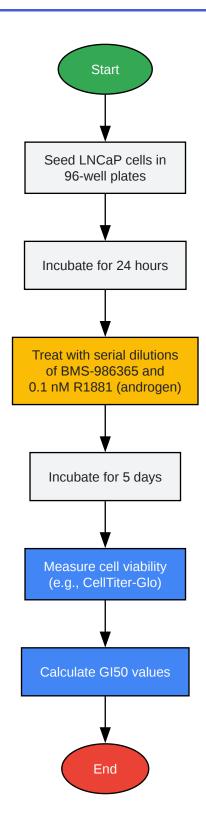


Animal Model	Tumor Model	Dosing Route	Dosage	Dosing Schedule	Study Type
Mice (NSG or nu/nu)	VCaP Xenograft	Oral (PO)	30 mg/kg	Once daily (QD)	Efficacy (Tumor Growth Inhibition)[2]
Mice (NSG)	VCaP Xenograft	Oral (PO)	30 mg/kg	Once daily (QD) for 3 days	Pharmacodyn amics (AR Degradation) [1][2]
Mice (NSG)	HR-VCaP Xenograft	Oral (PO)	30 mg/kg	Once daily (QD) for 3 days	Pharmacodyn amics (AR Degradation) [1]
Dogs (Beagle)	N/A	Oral (PO)	Not Specified	Once daily (QD) for 7 days	Toxicology/Ph armacodyna mics
Monkeys (Cynomolgus )	N/A	Oral (PO)	Not Specified	Once daily (QD) for 7 days	Toxicology/Ph armacodyna mics

# **Experimental Protocols**In Vitro Cell Proliferation Assay

This protocol is adapted from studies on LNCaP cells overexpressing AR.[1]





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Figure 2: Workflow for cell proliferation assay.

Methodology:



- Cell Seeding: Seed LNCaP cells, engineered to overexpress either wild-type or mutant AR, in 96-well plates at an appropriate density in your preferred culture medium.
- Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
- Treatment: Treat the cells with a serial dilution of **BMS-986365**. Include a positive control (e.g., enzalutamide) and a vehicle control (e.g., DMSO). Add a synthetic androgen, such as R1881 (0.1 nM), to stimulate AR-dependent proliferation.[1]
- Prolonged Incubation: Incubate the treated plates for 5 days.
- Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a dose-response curve.

## In Vitro AR Degradation Assay (Western Blot)

This protocol is based on experiments conducted in VCaP cells.[1]

#### Methodology:

- Cell Seeding and Treatment: Plate VCaP cells and allow them to adhere. Treat the cells with BMS-986365 at concentrations of 0.1 μM and 1.0 μM for 6 hours.[1] Include a vehicle control. To confirm the degradation is proteasome-dependent, a co-treatment with a proteasome inhibitor (e.g., MG132) can be included.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

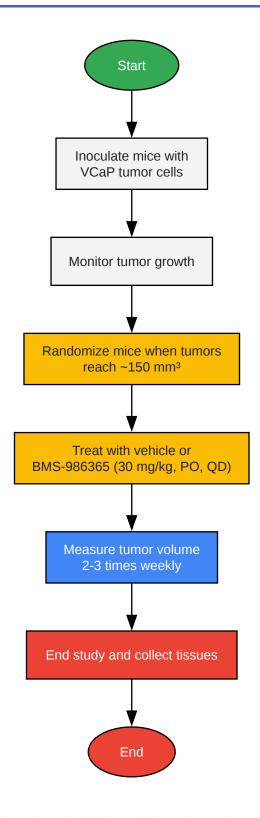


- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the androgen receptor.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Use a loading control, such as  $\beta$ -actin or GAPDH, to ensure equal protein loading.
- Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the vehicle-treated control.

## In Vivo Tumor Xenograft Study

This protocol is for evaluating the anti-tumor efficacy of **BMS-986365** in a VCaP xenograft model.[1][2]





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Figure 3: Workflow for an in vivo xenograft study.

Methodology:



- Animal Model: Use male immunodeficient mice (e.g., NSG or nu/nu).
- Tumor Cell Inoculation: Subcutaneously inoculate the mice with VCaP cells mixed with Matrigel.[2]
- Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
- Randomization and Treatment Initiation: Once the tumors reach an average volume of approximately 150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., vehicle control and BMS-986365).[2]
- Dosing: Administer BMS-986365 orally at a dose of 30 mg/kg once daily.[2] A suitable vehicle should be used for the control group.
- Efficacy Evaluation: Measure tumor volumes 2-3 times per week to assess the anti-tumor activity. Body weight should also be monitored as a measure of toxicity.
- Pharmacodynamic Analysis (Optional): For pharmacodynamic studies, tumors can be harvested at specific time points after dosing (e.g., after 3 consecutive daily doses) to assess AR protein levels by Western blot.[1][2]

## Conclusion

**BMS-986365** is a potent, dual-acting AR degrader and antagonist with significant preclinical activity. The recommended dosages and protocols provided in these application notes serve as a valuable starting point for researchers investigating the therapeutic potential of this compound in various prostate cancer models. It is recommended to perform dose-response studies to determine the optimal concentration for specific cell lines and to conduct pharmacokinetic and pharmacodynamic assessments to confirm target engagement in vivo.

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